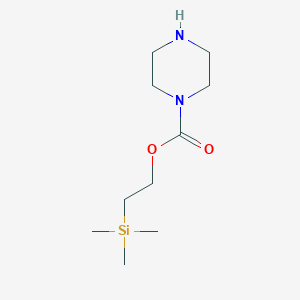

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate

Vue d'ensemble

Description

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is a synthetic compound extensively used in medicinal and pharmaceutical research. It is a derivative of piperazine, consisting of a carboxyl group and a trimethylsilyl-ethyl moiety. This compound is known for its attractive physical and chemical properties, making it ideal for various scientific experiments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is synthesized through a specific reaction involving the addition of trimethylsilylchloride to piperazine-1-carboxylic acid. This reaction is carried out under controlled conditions to ensure the purity of the final product. After the reaction, the compound is purified by recrystallization using hydrous ethanol.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Applications De Recherche Scientifique

Synthetic Applications

1.1 Synthesis of Piperazine Derivatives

The compound serves as a precursor in the synthesis of various piperazine derivatives, which are crucial in drug development. The use of 2-(trimethylsilyl)ethyl piperazine-1-carboxylate allows for the introduction of diverse functional groups through nucleophilic substitution reactions. For instance, it has been utilized in the preparation of biologically active compounds via C–N bond cleavage reactions, leading to high yields of desired piperazine derivatives .

1.2 Protective Group in Peptide Synthesis

The trimethylsilyl group is employed as a protective moiety during peptide synthesis. Research indicates that substituted 2-(trimethylsilyl)ethyl esters can effectively suppress diketopiperazine formation, enhancing the yield and purity of synthesized peptides . This application is particularly valuable in the synthesis of complex peptide structures where unwanted side reactions can complicate product isolation.

Biological Activities

2.1 Antibacterial and Antifungal Properties

Studies have shown that derivatives of this compound exhibit promising antibacterial and antifungal activities. The presence of the piperazine ring enhances interaction with biological targets, making these compounds potential candidates for developing new antimicrobial agents.

2.2 Cancer Therapeutics

Recent investigations have highlighted the potential of piperazine-containing compounds in cancer treatment. The modification of this compound has been linked to the inhibition of mutant KRAS proteins, which are involved in various cancers . This suggests its utility in designing targeted therapies for tumors characterized by specific genetic mutations.

Synthesis of Novel Compounds

A study reported the synthesis of novel selenapenams and selenacephems using a 2-(trimethylsilyl)ethyl protection approach. This methodology facilitated the successful creation of these compounds while maintaining their stability during subsequent reactions . Such findings underscore the importance of this compound in expanding the library of bioactive molecules.

Optimization of Medicinal Chemistry

In drug discovery, optimizing pharmacokinetic properties is crucial. The incorporation of the piperazine moiety has been shown to improve water solubility and oral bioavailability in several FDA-approved drugs . The strategic use of this compound in these contexts exemplifies its role as an essential building block in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound is known to exert its effects through interactions with cellular components, leading to various biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A widely used compound in medicinal chemistry with various derivatives.

N-Boc piperazine: Another derivative of piperazine used in pharmaceutical research.

2-Substituted chiral piperazines: Compounds with similar structures and applications.

Uniqueness

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is unique due to its trimethylsilyl-ethyl moiety, which imparts specific chemical properties that make it suitable for various scientific applications. Its solubility in water and methanol, along with its stability under different conditions, distinguishes it from other similar compounds.

Activité Biologique

2-(Trimethylsilyl)ethyl piperazine-1-carboxylate is a synthetic compound derived from piperazine, notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential antibacterial, antifungal, anti-cancer, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-trimethylsilylethyl piperazine-1-carboxylate

- Molecular Formula : C10H22N2O2Si

- Molecular Weight : 218.37 g/mol

This compound features a trimethylsilyl group, which enhances its solubility and stability, making it suitable for various biological applications.

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Anti-Cancer Effects

The compound has been investigated for its anti-cancer properties, particularly in the context of inhibiting specific pathways involved in cancer cell proliferation. For instance, it has been noted to induce apoptosis in cancer cells through mechanisms involving the modulation of histone demethylase activity, which plays a critical role in gene expression regulation .

In a study involving mouse embryonic teratocarcinoma F9 cells, this compound demonstrated significant growth inhibition correlated with the activation of epigenetically suppressed gene expression .

Anti-Inflammatory Effects

The compound is also being explored for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The precise mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific molecular targets within cells, influencing various biochemical pathways. Its ability to modulate histone methylation patterns suggests a role in epigenetic regulation, which could explain its diverse biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Piperazine | Antidepressant | Commonly used in various medications |

| N-Boc piperazine | Pharmaceutical research | Protecting group for amines |

| 2-Substituted chiral piperazines | Antimicrobial | Chiral centers enhance biological activity |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-Cancer Research : In vitro assays revealed that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, with IC50 values ranging from 12 to 25 µM depending on the cell type .

- Inflammation Modulation : Animal models indicated that administration of this compound resulted in reduced inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Propriétés

IUPAC Name |

2-trimethylsilylethyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIFIHFGDRTGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.